Sulfur fluoride oxide

説明

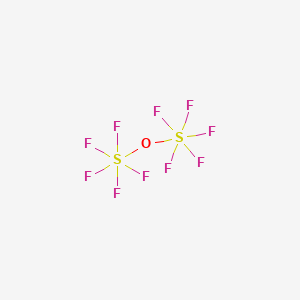

Sulfuryl fluoride is a colorless, odorless gas . It is shipped as a liquefied gas under its own vapor pressure . The molecular formula of sulfuryl fluoride is F2O2S . It has a molecular weight of 102.061 . It is also known by other names such as Sulfonyl fluoride, Sulfur dioxide difluoride, and Sulfuric oxyfluoride .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The reported fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) and other solid reagents have been widely utilized as the synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of sulfuryl fluoride is available as a 2D Mol file or as a computed 3D SD file . The molecular electrostatic potential analysis elucidates the reason for the facile formation of S–O chalcogen than hydrogen bonding in hydrated sulfur dioxide .Chemical Reactions Analysis

Sulfuryl fluoride is a gas which is unaffected by water at temperatures up to 300F, but is slowly hydrolyzed by solutions of strong bases . The products of hydrolysis are hydrofluoric acid and sulfuric acid . The SuFEx reaction mechanism is primarily driven by the high charge of the central sulfur atom, making it attractive for nucleophiles to engage .Physical And Chemical Properties Analysis

Sulfuryl fluoride is a gas which is unaffected by water at temperatures up to 300F, but is slowly hydrolyzed by solutions of strong bases . It is much less reactive than sulfuryl chloride . It is soluble in ethanol, toluene, and carbon tetrachloride .作用機序

Safety and Hazards

将来の方向性

Sulfur fluoride exchange (SuFEx) is a click reaction that has revolutionized multiple research fields . It has gained significant attention as a reagent in organic synthesis . The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .

特性

IUPAC Name |

pentafluoro-(pentafluoro-λ6-sulfanyl)oxy-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F10OS2/c1-12(2,3,4,5)11-13(6,7,8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLKWLFYAJMZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O(S(F)(F)(F)(F)F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195133 | |

| Record name | Sulfur fluoride oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfur fluoride oxide | |

CAS RN |

42310-84-9 | |

| Record name | Sulfur fluoride oxide (S2F10O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42310-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur fluoride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042310849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur fluoride oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Chlorobenzo[D]thiazol-2-ylthio)propanamide](/img/structure/B1622903.png)

![2-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B1622906.png)